Tetrapropoxymethane
Description
It is a member of the alkoxymethane family, which includes compounds such as tetramethoxymethane, tetraethoxymethane, and tetra-n-butoxymethane . This compound is typically a colorless to light yellow liquid and is known for its applications in various scientific research fields.
Properties
IUPAC Name |
1-(tripropoxymethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-5-9-14-13(15-10-6-2,16-11-7-3)17-12-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXSZSVDQJYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(OCCC)(OCCC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338328 | |
| Record name | Tetrapropoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-72-8 | |
| Record name | Tetrapropoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropoxymethane can be synthesized through the reaction of carbon tetrachloride with propanol in the presence of a base. The reaction typically proceeds as follows: [ \text{CCl}_4 + 4 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}(\text{OC}_3\text{H}_7)_4 + 4 \text{HCl} ] This reaction requires careful control of temperature and the use of a suitable base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrapropoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: The major products include carbonates and other oxidized derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted methanes.
Scientific Research Applications
Tetrapropoxymethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Mechanism of Action
The mechanism by which tetrapropoxymethane exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved include:
Nucleophilic Substitution: It can donate its propoxy groups to other molecules, forming new chemical bonds.
Comparison with Similar Compounds
- Tetramethoxymethane
- Tetraethoxymethane
- Tetra-n-butoxymethane
Comparison: Tetrapropoxymethane is unique due to its specific alkoxy groups, which influence its reactivity and applications. Compared to tetramethoxymethane and tetraethoxymethane, this compound has longer alkyl chains, which can affect its solubility and reactivity. Tetra-n-butoxymethane, on the other hand, has even longer alkyl chains, making it less reactive in certain conditions but more suitable for specific industrial applications .
Biological Activity
Tetrapropoxymethane, also known as tetrapropyl orthocarbonate, is a chemical compound with the molecular formula and CAS number 597-72-8. This compound has garnered interest in various fields, including organic chemistry and materials science, due to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
This compound is characterized by its clear liquid form, pale yellow to deep yellow color, and a molecular weight of 248.36 g/mol. It is stable under proper conditions and does not exhibit significant reactivity with common oxidizing agents . The compound's structure allows for potential interactions with biological systems, although specific biological activities have not been extensively documented.
The biological activity of this compound is not well-defined in existing literature. However, its structural properties suggest possible interactions with various biochemical pathways. The compound may act as a solvent or carrier for other biologically active substances, enhancing their stability and bioavailability.
Biological Applications
Despite limited direct studies on this compound's biological effects, it has potential applications in:
- Drug Delivery Systems : Its ability to solubilize hydrophobic compounds may facilitate the development of effective drug delivery methods.
- Biochemical Research : As a reagent in laboratory settings, this compound can be utilized to study metabolic pathways or enzyme interactions.
Research Findings and Case Studies
While specific studies on this compound are sparse, related research provides insights into its potential biological roles:
- Solvent Properties : this compound's ability to dissolve various organic compounds can enhance the solubility of drugs in formulations, potentially improving therapeutic efficacy.
- Safety Profile : According to safety data sheets, this compound is not classified as hazardous under standard conditions, but comprehensive toxicological studies are lacking .
Comparative Analysis
The following table summarizes key properties and potential applications of this compound compared to similar compounds:
| Property | This compound | Other Carbonates (e.g., Ethylene Carbonate) |
|---|---|---|
| Molecular Weight | 248.36 g/mol | Varies (e.g., Ethylene Carbonate: 88.06 g/mol) |
| Solubility | Moderate in organic solvents | High in polar solvents |
| Stability | Stable under proper conditions | Varies; some are less stable |
| Biological Activity | Limited documentation | Well-studied in drug delivery |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
